2-Iminopiperidine hydrochloride
Overview
Description
2-Iminopiperidine hydrochloride, also known as 2-Amino-3,4,5,6-tetrahydropyridine hydrochloride, is a heterocyclic compound with the molecular formula C5H10N2 · HCl and a molecular weight of 134.61 g/mol . This compound is known for its applications in various chemical reactions and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-Iminopiperidine hydrochloride is Nitric Oxide Synthase 2 (NOS2) . NOS2 is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule, particularly in immune and inflammatory responses.
Mode of Action
This compound acts as a selective inhibitor of NOS2 . It interacts with the NOS2 enzyme, inhibiting its activity and thereby reducing the production of nitric oxide. Studies indicate that this compound is a more potent inhibitor than N G -methyl-L-arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iminopiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with an appropriate amine under controlled conditions to form the iminopiperidine structure. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
2-Iminopiperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amine derivatives, and substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-Iminopiperidine hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Iminopiperidine hydrochloride include:
- 2-Aminopyridine
- 2-Iminopyridine
- Piperidine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows it to act as a selective inhibitor of nitric oxide synthase. This unique property makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDTXTDHBRADLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
45505-66-6 | |
Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45505-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50166802 | |
Record name | Piperidine, 2-imino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16011-96-4 | |
Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16011-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 2-imino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 2-imino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,4,5,6-tetrahydropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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